3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
3-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c22-15-4-5-20-17(11-15)19-12-18(14-2-1-3-16(26)10-14)24-25(19)21(27-20)13-6-8-23-9-7-13/h1-11,19,21,26H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVFKUIUSYFCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions. The process begins with the preparation of the core structure,
Biological Activity
The compound 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol , also referred to by its CAS number 899973-62-7 , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound suggest it may possess significant pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 377.8 g/mol . The structure includes a chloro group, a pyridinyl moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.8 g/mol |
| CAS Number | 899973-62-7 |
Anticancer Properties
Research indicates that pyrazole derivatives, including those with similar structures to our compound, exhibit significant anticancer activity. For instance, studies have shown that fused pyrazole derivatives can induce cytotoxic effects against various cancer cell lines such as cervical HeLa and prostate DU 205 cells. The mechanism often involves the inhibition of specific kinases or enzymes essential for tumor growth and proliferation .
Anti-inflammatory Effects
Compounds in the pyrazole family are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
The biological evaluation of similar compounds has revealed notable antimicrobial effects against both bacterial and fungal strains. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymes .
Case Studies
- Anticancer Efficacy : A study focusing on pyrazolo[1,5-c]pyrimidines demonstrated their efficacy against colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural similarities suggest that our compound may exhibit comparable effects.
- Anti-inflammatory Mechanism : In vitro studies have shown that compounds like our target molecule can reduce inflammatory cytokine levels in macrophage cultures, indicating potential therapeutic applications in chronic inflammatory diseases .
Research Findings
Recent studies have highlighted the following key findings related to the biological activity of pyrazole derivatives:
- Cytotoxicity : Pyrazole compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Mechanisms of Action : The interaction with specific molecular targets such as p38 MAPK and COX enzymes has been elucidated through various biochemical assays .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of compounds containing pyridine and pyrazole structures exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods . The presence of the pyridine moiety is often linked to enhanced biological activity due to its ability to interact with biological targets.
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds with similar frameworks have been studied for their ability to scavenge free radicals, which is critical in mitigating oxidative stress-related diseases. For example, various derivatives have been tested for their radical scavenging capabilities using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide scavenging tests .
Enzyme Inhibition
Certain derivatives of this compound have been evaluated for their ability to inhibit enzymes linked to inflammatory processes. For instance, some studies focus on the inhibition of lipoxygenase enzymes, which play a role in the inflammatory response. The inhibition of these enzymes can lead to therapeutic applications in conditions such as asthma and arthritis .
Material Science Applications
The unique structural features of 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol also lend themselves to applications in material science. Its potential use as a ligand in coordination chemistry could lead to novel materials with specific electronic or optical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Prabhakar et al. investigated the antimicrobial properties of synthesized pyrazole derivatives. The results demonstrated that certain compounds exhibited significant antibacterial activity against common pathogens, suggesting that similar derivatives could be developed from this compound for therapeutic use .
Case Study 2: Antioxidant Activity Evaluation
Another research effort focused on evaluating antioxidant activities of compounds related to this class. The findings indicated that specific structural modifications could enhance radical scavenging abilities, positioning these compounds as candidates for further development in nutraceuticals aimed at reducing oxidative stress .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol be optimized using chalcone intermediates?
- Methodological Answer : The synthesis involves a multi-step process starting with substituted salicylic aldehydes and acetophenones to form 2-hydroxychalcones. These chalcones react with hydrazine to yield pyrazoline intermediates, which subsequently undergo cyclization with pyridine-4-carbaldehyde. Key optimization parameters include:
- Stoichiometric ratios : Ensure a 1:1 molar ratio of chalcone to hydrazine to minimize byproducts.
- Reaction time : Prolonged reflux (12–24 hours) for complete cyclization.
- Solvent selection : Ethanol or methanol is preferred for solubility and reaction efficiency .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and pyridine/pyrazolo-oxazine backbone signals.
- IR spectroscopy : Confirm hydroxyl (≈3400 cm⁻¹) and C=N/C-O stretches (≈1600–1650 cm⁻¹).
- Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns consistent with the heterocyclic core .
Q. How can Lipinski’s and Veber’s rules be applied to predict the bioavailability of this compound?
- Methodological Answer : Calculate the following parameters:
- Molecular weight : Should be <500 Da.
- Hydrogen bond donors/acceptors : ≤5 donors (e.g., -OH, -NH) and ≤10 acceptors.
- Topological polar surface area (TPSA) : Aim for <140 Ų to ensure membrane permeability.
- LogP : Use software like Molinspiration to ensure LogP <5. Adjust substituents (e.g., chloro groups) to optimize these properties .
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of pyrazoline intermediates to form the pyrazolo-oxazine core?
- Methodological Answer : The cyclization proceeds via nucleophilic attack of the pyrazoline’s amine group on the pyridine carbaldehyde, followed by dehydration. Key factors include:
- Acid catalysis : Use of acetic acid or HCl to protonate the aldehyde, enhancing electrophilicity.
- Temperature control : Maintain reflux (80–100°C) to drive dehydration.
- Intermediate trapping : Monitor reaction progress via TLC to isolate and characterize intermediates (e.g., Schiff base adducts) .
Q. How can computational modeling improve the prediction of biological activity beyond Lipinski/Veber rules?
- Methodological Answer : Employ in silico tools such as:
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina.
- QSAR models : Train models on pyrazolo-oxazine derivatives to correlate substituent effects (e.g., chloro, pyridyl) with activity.
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
Q. How should researchers address contradictions in synthetic yields or spectral data during scale-up?
- Methodological Answer :
- Yield discrepancies : Vary solvent polarity (e.g., switch from ethanol to DMF) or introduce catalysts (e.g., p-TsOH) to improve cyclization efficiency.
- Spectral anomalies : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm regiochemistry. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental conditions influence the stability of this compound under varying pH or temperature?
- Methodological Answer :
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via HPLC. The phenolic -OH group may degrade under strongly alkaline conditions.
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for fused heterocycles) .
Q. How can isomers or byproducts be differentiated during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
